molecular formula C21H18N2OS B5577160 6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one

6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5577160
M. Wt: 346.4 g/mol
InChI Key: PSEOBJPEBJQLJE-UHFFFAOYSA-N
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Description

The compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, which is known for its pharmacological importance. Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized through various methods and show a wide range of biological activities.

Synthesis Analysis

A catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, S8, and formamide has been developed for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. This method offers a green approach with step economy and easy purification (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been fully characterized through various techniques, including 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry, and elemental analysis, indicating the potential for detailed structural analysis of this specific compound (Noh et al., 2020).

Chemical Reactions and Properties

The thieno[2,3-d]pyrimidin-4(3H)-one derivatives undergo various chemical reactions, including cyclization with acetanhydride, reaction with Vilsmeier reagents, and hydrolysis, leading to the formation of compounds with potential antianaphylactic activity (Wagner et al., 1993).

Physical Properties Analysis

The synthesis and characterization of substituted tricyclic compounds related to thieno[2,3-d]pyrimidines have been conducted, providing insights into their physical properties, including antibacterial and antifungal activities. This suggests that similar analyses could be applied to the compound (Mittal et al., 2011).

Chemical Properties Analysis

A new series of N-substituted phenyl thieno[2,3-d]pyrimidin-4-amine derivatives have been synthesized and characterized, showing significant antioxidant activity in vitro. This highlights the compound's potential chemical properties and its relevance for further research (Kotaiah et al., 2012).

Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis of thieno[2,3-d]pyrimidine derivatives, including compounds structurally related to "6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one", demonstrated the importance of these compounds in pharmaceutical chemistry due to their diverse biological activities. These compounds were synthesized and characterized using various analytical techniques, emphasizing the importance of thieno[2,3-d]pyrimidin-4(3H)-ones as pharmacophores in drug development (Shi et al., 2018).

Antioxidant Activity

  • Research on 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, which share a similar core structure with "6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one", revealed significant antioxidant activities. The presence of electron-donating and electron-withdrawing groups on the thienopyrimidine ring was found to influence the radical scavenging activity of these compounds (Kotaiah et al., 2012).

Antitumor Activity

  • A study focused on the antitumor activity of thieno[2,3-d]pyrimidine derivatives highlighted the potential of these compounds in cancer therapy. The research demonstrated that certain derivatives exhibited significant cytotoxic activities against various cancer cell lines, suggesting the therapeutic potential of thieno[2,3-d]pyrimidine compounds in oncology (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

  • Another study explored the synthesis and biological evaluation of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents. These compounds displayed remarkable activity against fungi and bacteria, emphasizing the potential of thieno[2,3-d]pyrimidine derivatives in developing new antimicrobial agents (Tolba et al., 2018).

Future Directions

The thienopyrimidinones as a class have potential to be developed as antitubercular agents . This suggests that “6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one” and similar compounds could be further explored for their potential in treating tuberculosis. Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and conducting comprehensive safety and toxicity studies.

properties

IUPAC Name

6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c24-21-18-14-19(17-11-5-2-6-12-17)25-20(18)22-15-23(21)13-7-10-16-8-3-1-4-9-16/h1-6,8-9,11-12,14-15H,7,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEOBJPEBJQLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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